molecular formula C12H11Cl2N3O2 B2646906 N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide CAS No. 1795506-63-6

N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide

Cat. No.: B2646906
CAS No.: 1795506-63-6
M. Wt: 300.14
InChI Key: FYUXNJGHHDXJRZ-UHFFFAOYSA-N
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Description

N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide is a chemical compound that features a cyano group, a dichlorophenyl group, and an acetamidoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide typically involves the reaction of 3,5-dichlorobenzyl cyanide with acetamidoacetamide under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to improve efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the acetamidoacetamide moiety can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(3,5-dichlorophenyl)methyl]-2-acetamidoacetamide is unique due to the presence of both the cyano and acetamidoacetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

2-acetamido-N-[cyano-(3,5-dichlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-7(18)16-6-12(19)17-11(5-15)8-2-9(13)4-10(14)3-8/h2-4,11H,6H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUXNJGHHDXJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(C#N)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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